2-(3,5-Difluorophenyl)acetimidamide

Descripción

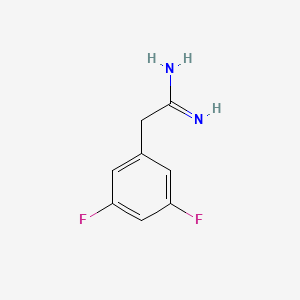

2-(3,5-Difluorophenyl)acetimidamide is a fluorinated aromatic compound featuring an acetimidamide functional group attached to a 3,5-difluorophenyl ring. The fluorine substituents on the phenyl ring enhance metabolic stability and lipophilicity, while the acetimidamide group may act as a bioisostere for amidines or guanidines, influencing binding affinity in biological systems .

Propiedades

Fórmula molecular |

C8H8F2N2 |

|---|---|

Peso molecular |

170.16 g/mol |

Nombre IUPAC |

2-(3,5-difluorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H8F2N2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H3,11,12) |

Clave InChI |

NJQCYFNQBCKJEP-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1F)F)CC(=N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)acetimidamide typically involves the reaction of 3,5-difluorobenzylamine with acetonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetimidamide. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the imine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Difluorophenyl)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the acetimidamide group to an amine.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(3,5-Difluorophenyl)acetimidamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Difluorophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of the target’s activity, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Key Structural and Physicochemical Differences

The table below highlights critical distinctions between 2-(3,5-Difluorophenyl)acetimidamide and its analogs:

*Estimated based on molecular formula.

Key Observations :

- Substituent Positions: The target compound and 2-((3,5-Difluorophenyl)amino)-2-oxoacetic acid share identical fluorine positions (3,5- on the phenyl ring), whereas the analog in has 2,5-difluoro substitution.

- Functional Groups : The acetimidamide group (Target) differs from the N-hydroxyacetimidamide () and oxoacetic acid () moieties. These differences influence hydrogen-bonding capacity and acidity (e.g., oxoacetic acid has a carboxylic acid derivative, pKa ~2-3, while acetimidamide is more basic).

Bioactivity and Drug Design

- Fluorinated Phenyl Rings : Fluorine atoms at meta positions (3,5-) enhance metabolic stability and π-π stacking interactions in drug-receptor binding, as seen in kinase inhibitors and protease antagonists .

- Acetimidamide vs. Oxoacetic Acid : Acetimidamide’s amidine-like structure may mimic cationic residues (e.g., arginine) in enzyme active sites, while oxoacetic acid derivatives are often used as transition-state analogs in protease inhibitors .

Actividad Biológica

2-(3,5-Difluorophenyl)acetimidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of fluorine atoms enhances its chemical reactivity and binding affinity to various biological targets, making it a candidate for drug development.

Structural Characteristics

The compound features a difluorophenyl group attached to an acetimidamide moiety. The fluorination pattern contributes to its electronic properties, influencing its interactions with biological systems.

| Property | Description |

|---|---|

| Chemical Formula | C9H9F2N3 |

| Molecular Weight | 201.19 g/mol |

| Fluorination | Presence of two fluorine atoms enhances reactivity |

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The fluorine atoms facilitate strong hydrogen bonds and van der Waals interactions, leading to modulation of target activity. This can result in various biological effects, including anti-inflammatory and anticancer activities.

Biological Activities

- Anti-Inflammatory Effects

- Anticancer Potential

- Neurological Applications

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound effectively inhibits enzyme activity linked to inflammation and cancer cell proliferation. For instance, one study reported significant inhibition of COX-2 expression in cell lines treated with this compound .

- Animal Models : In vivo studies have shown that administration of this compound results in reduced edema in rat models, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,5-difluorophenyl)acetimidamide, and how are intermediates like 2-(3,5-difluorophenyl)acetonitrile optimized?

- Methodology : The synthesis typically involves nitrile intermediates (e.g., 2-(3,5-difluorophenyl)acetonitrile) followed by amidine formation. For example, 3,5-difluorophenylacetic acid derivatives (e.g., methyl esters) can undergo transesterification or hydrolysis to form intermediates like tert-butyl esters, as described in NMR protocols for tert-butyl 2-(3,5-difluorophenyl)acetate (δ = 1.45 ppm for tert-butyl protons) . Optimization focuses on reaction temperature (e.g., 25–60°C) and catalysts (e.g., Hünig’s base) to minimize defluorination side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

-

HPLC-MS : Quantifies purity (>95%) and detects fluorinated byproducts.

-

Multinuclear NMR : Key for structural confirmation. For example, ¹⁹F NMR resolves distinct fluorine environments (e.g., δ = −110.3 ppm for 3,5-difluorophenyl groups) .

-

LogP Analysis : Experimental LogP ≈ 2.16 (via shake-flask method) correlates with computational predictions (e.g., ChemAxon) to validate hydrophobicity .

Physical Properties Value Source Boiling Point 187°C LogP 2.166 ¹⁹F NMR Shift (CDCl₃) −110.3 ppm

Q. How does the electronic effect of 3,5-difluorophenyl substituents influence reactivity in amidine formation?

- Methodology : The electron-withdrawing fluorine atoms enhance electrophilicity at the nitrile carbon, facilitating nucleophilic attack by ammonia or amines. Computational studies (e.g., DFT) model charge distribution, showing increased positive charge density at the nitrile group compared to non-fluorinated analogs . Kinetic studies under varying pH (e.g., 7–10) reveal optimal amidine yields at pH 9.5 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

- Methodology : Discrepancies in ¹H/¹³C NMR shifts (e.g., tert-butyl protons at δ = 1.45 vs. 1.49 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Strategies include:

- Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers).

- COSY/HSQC : Assigns coupled protons and carbons unambiguously .

- Crystallography : Resolves structural ambiguities (e.g., tert-butyl ester conformation) .

Q. What mechanistic insights explain regioselectivity challenges during fluorination of phenylacetamide precursors?

- Methodology : Competing fluorination pathways (e.g., electrophilic vs. radical) can lead to regioisomers. For example, Deoxo-Fluor® reagents favor electrophilic substitution at meta positions but may produce para-fluorinated byproducts under radical conditions. Controlled experiments with isotopically labeled substrates (¹⁸F/¹⁹F) and LC-MS tracking quantify selectivity .

Q. How do steric and electronic factors impact the biological activity of this compound in enzyme inhibition assays?

- Methodology :

-

Docking Simulations : Predict binding affinity to targets (e.g., proteases) by modeling fluorine’s van der Waals interactions.

-

SAR Studies : Compare analogs (e.g., mono- vs. di-fluorinated) in enzyme kinetics (e.g., IC₅₀ values). For instance, 3,5-difluorophenyl groups in DBZ (IC₅₀ = 12 nM) show enhanced inhibition vs. mono-fluorinated analogs (IC₅₀ = 45 nM) .

Compound IC₅₀ (nM) Fluorination Pattern DBZ (2-(3,5-difluorophenyl) 12 3,5-DiF Mono-fluorinated analog 45 3-F

Q. What strategies mitigate defluorination during high-temperature reactions involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.